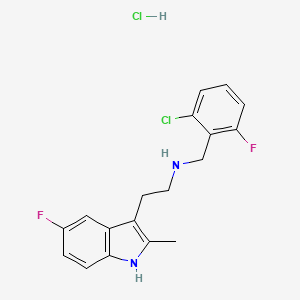

N-(2-chloro-6-fluorobenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

CAS No.: 1351631-68-9

Cat. No.: VC7409476

Molecular Formula: C18H18Cl2F2N2

Molecular Weight: 371.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351631-68-9 |

|---|---|

| Molecular Formula | C18H18Cl2F2N2 |

| Molecular Weight | 371.25 |

| IUPAC Name | N-[(2-chloro-6-fluorophenyl)methyl]-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C18H17ClF2N2.ClH/c1-11-13(14-9-12(20)5-6-18(14)23-11)7-8-22-10-15-16(19)3-2-4-17(15)21;/h2-6,9,22-23H,7-8,10H2,1H3;1H |

| Standard InChI Key | INYRIWVURSDNLT-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=C(C=CC=C3Cl)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₁₉ClF₂N₂·HCl, with a molecular weight of 383.28 g/mol. Its IUPAC name reflects the presence of a 2-chloro-6-fluorobenzyl group attached to an ethanamine backbone, which is further substituted with a 5-fluoro-2-methylindol-3-yl moiety . The hydrochloride salt enhances solubility, making it suitable for in vitro assays.

Key Structural Elements:

-

Halogenated Benzyl Group: The 2-chloro-6-fluorophenyl group introduces steric hindrance and electronic effects that influence receptor binding .

-

Indole Core: The 5-fluoro-2-methylindole moiety is structurally analogous to serotonin, suggesting potential interactions with neurotransmitter systems .

Spectroscopic and Computational Data

While experimental spectroscopic data (NMR, IR) for this specific compound are unavailable, computational predictions using tools like PubChem’s structure-based algorithms provide insights:

Table 1: Comparative Analysis of Structural Analogs

Synthesis and Analytical Characterization

Proposed Synthetic Pathway

The compound can be synthesized via a multi-step route:

-

Indole Formation: Fischer indole synthesis using 4-fluoro-3-methylphenylhydrazine and butyraldehyde.

-

Ethanamine Linkage: Coupling the indole with bromoethane via nucleophilic substitution.

-

Benzyl Group Attachment: Reacting the intermediate with 2-chloro-6-fluorobenzyl chloride under alkaline conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Research Gaps and Future Directions

-

In Vivo Efficacy Studies: Required to validate CNS activity and therapeutic potential.

-

Metabolite Identification: LC-MS studies needed to characterize phase I/II metabolites.

-

Crystallographic Data: X-ray diffraction would resolve stereochemical uncertainties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume